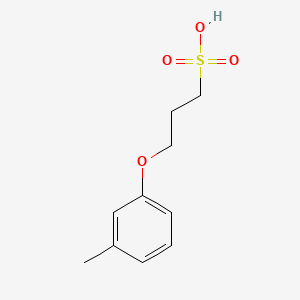
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate is a chemical compound known for its unique structure and properties It belongs to the class of carbamothioates, which are characterized by the presence of a thiocarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate typically involves the reaction of 3,4-diethoxy-5-methylphenyl isocyanate with ethyl mercaptan. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,4-diethoxy-5-methylphenyl isocyanate+ethyl mercaptan→S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to inhibit specific enzymes in plants
Mechanism of Action
The mechanism of action of S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate involves the inhibition of specific enzymes. The thiocarbamate group interacts with the active site of the enzyme, leading to the formation of a stable complex that prevents the enzyme from catalyzing its normal reaction. This inhibition can affect various biochemical pathways, depending on the target enzyme.
Comparison with Similar Compounds
Similar Compounds
S-Ethyl dipropyl carbamothioate: Another thiocarbamate compound with similar herbicidal properties.
S-Propyl butylethylcarbamothioate: Known for its use in agricultural applications.
S-Propyl dipropylcarbamothioate: Used as a herbicide with a different alkyl group configuration.
Uniqueness
S-Ethyl (3,4-diethoxy-5-methylphenyl)carbamothioate stands out due to its specific structural features, such as the presence of diethoxy and methyl groups on the phenyl ring. These modifications can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84972-51-0 |
|---|---|
Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
S-ethyl N-(3,4-diethoxy-5-methylphenyl)carbamothioate |
InChI |
InChI=1S/C14H21NO3S/c1-5-17-12-9-11(15-14(16)19-7-3)8-10(4)13(12)18-6-2/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI Key |
CLIOALRJQGDKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)SCC)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


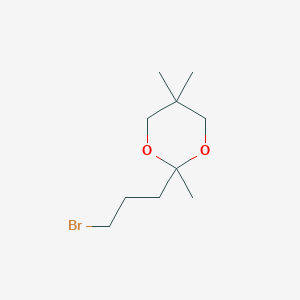
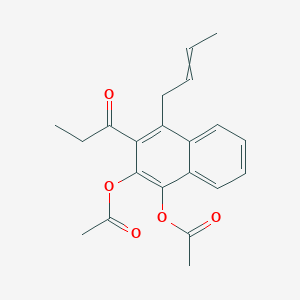

![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
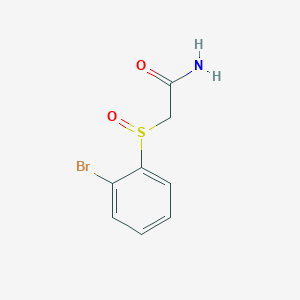
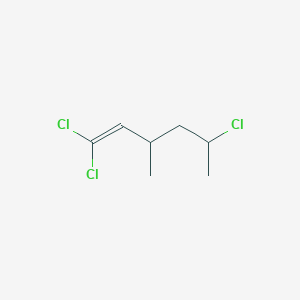

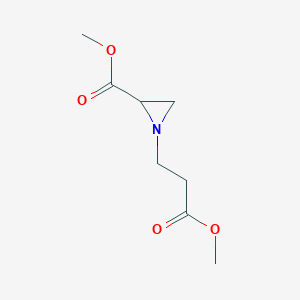
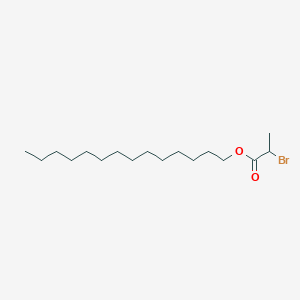
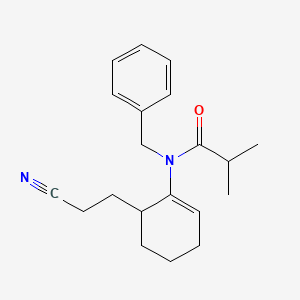
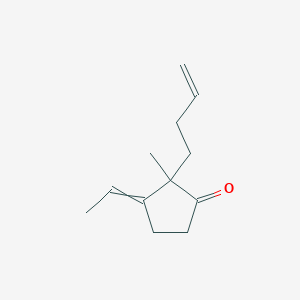
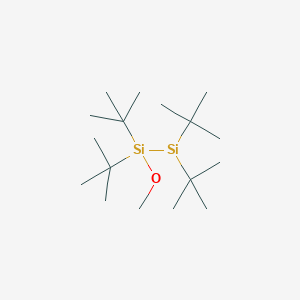
![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)
